Epiblastin A

Beschreibung

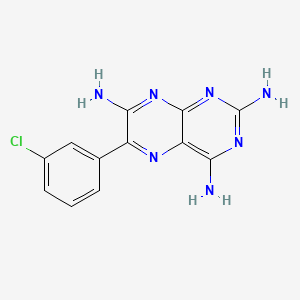

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKKZSRANLVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Epiblastin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial development of Epiblastin A, a potent small molecule inhibitor of Casein Kinase 1 (CK1). The information is tailored for professionals in the fields of stem cell biology, chemical biology, and drug discovery.

Discovery of this compound: From a Phenotypic Screen to a Potent Reprogramming Agent

The discovery of this compound originated from a phenotypic screen aimed at identifying small molecules capable of inducing the reprogramming of mouse epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).[1][2][3] Researchers utilized a high-content screening platform monitoring the reactivation of an Oct4-GFP reporter in EpiSCs.[1]

The initial screen of the Library of Pharmacologically Active Compounds (LOPAC) identified triamterene (TR) as a hit that could induce this cellular transition.[1][2][3] This discovery prompted the synthesis of a collection of compounds derived from triamterene to explore the structure-activity relationship and enhance the reprogramming efficiency.[1][2] Through this process, a series of compounds collectively named "Epiblastins" were developed, with This compound emerging as the most active compound.[1]

Mechanism of Action: Inhibition of Casein Kinase 1

Subsequent investigations revealed that the biological activity of the Epiblastins, including this compound, is due to their inhibition of Casein Kinase 1 (CK1) isoforms.[1] this compound acts as an ATP-competitive inhibitor of CK1α, CK1δ, and CK1ε.[4] The inhibition of these kinases is the key molecular event that triggers the reprogramming of EpiSCs to a pluripotent state.[1][2][4] Genetic knockdown of CK1α and, to a lesser extent, CK1ε using RNA interference mimicked the reprogramming phenotype observed with this compound treatment, confirming that the inhibition of this kinase family is crucial for the reprogramming process.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against different CK1 isoforms has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| CK1α | 8.9[4] / 3.8 |

| CK1δ | 0.5[4] / 0.8 |

| CK1ε | 4.7[4] / 3.7 |

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

Signaling Pathways Modulated by this compound

The inhibition of CK1 by this compound leads to the modulation of key signaling pathways that govern pluripotency. Specifically, CK1α suppression results in the simultaneous activation of the WNT signaling pathway and the inhibition of the Transforming Growth Factor-beta (TGFβ)/SMAD2 signaling pathway.[3] This dual effect is critical for rewiring the gene regulatory network in EpiSCs to favor an ESC-like state.[3]

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

A schematic representation of the screening assay is described as follows:

-

Cell Seeding: Mouse epiblast stem cells (E3 GOF18-EpiSCs), which express GFP under the control of the Oct4 promoter, were seeded as single cells onto FCS-coated 96-well plates in EpiSC culture medium.[1]

-

Compound Addition: Two days after seeding, library compounds were added at a concentration of 10 µM in EpiSC culture medium without additional FGF.[1] A negative control (EpiSC culture medium) and a positive control (ESC medium with 2i/LIF) were included.[1]

-

Quantification: After eight days of culture, the cell colonies were dissociated into single cells using trypsin.[1] The percentage of GFP-positive cells was quantified using a high-content reader (Arrayscan).[1]

The inhibitory activity of this compound against CK1 isoforms was likely determined using in vitro kinase assays. While the specific protocol for this compound is not detailed in the provided results, a general methodology would involve:

-

Reaction Mixture: A reaction mixture containing a specific CK1 isoform (α, δ, or ε), a suitable substrate (e.g., a peptide or protein), and ATP is prepared.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Kinase Reaction: The kinase reaction is initiated and allowed to proceed for a defined period at an optimal temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of radioactive 32P-ATP) or non-radioactive methods like fluorescence-based assays or antibody-based detection (e.g., ELISA).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow: From Discovery to Mechanism

The overall workflow for the discovery and initial characterization of this compound can be visualized as follows:

Caption: Experimental workflow for the discovery of this compound.

Preclinical and Clinical Development

As of the current available information, there is no public record of this compound entering formal preclinical or clinical trials for therapeutic applications. The initial research focused on its utility as a tool compound for studying and inducing pluripotency in a laboratory setting.[1][2][3] Further development would require extensive preclinical studies to evaluate its pharmacokinetics, pharmacodynamics, and safety profile in animal models. The potential therapeutic applications could be in regenerative medicine, where the generation of pluripotent stem cells is a critical step. However, its development for such applications has not been publicly documented.

Broader Implications and Future Directions

The discovery of this compound has significant implications for the field of stem cell biology. It provides a valuable chemical tool to dissect the molecular mechanisms underlying pluripotency and cell fate decisions. The identification of CK1 as a key regulator of EpiSC reprogramming opens new avenues for developing more efficient and precise methods for generating pluripotent stem cells.[1] Future research could focus on optimizing the structure of this compound to improve its selectivity and potency, as well as exploring its potential in other contexts where CK1 signaling is implicated, such as in certain types of cancer. For instance, pharmacological inhibition of CK1α using this compound has been shown to suppress the viability of colorectal cancer cells in vitro.[5] This suggests a potential for this compound or its derivatives to be investigated as anti-cancer agents.

References

- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 2. This compound Induces Reprogramming of Epiblast Stem Cells Into Embryonic Stem Cells by Inhibition of Casein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Role of Casein Kinase 1 in Epiblast Stem Cell Fate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblast stem cells (EpiSCs) represent a primed state of pluripotency, offering a valuable in vitro model for studying early post-implantation embryonic development. The signaling pathways that govern the maintenance of the primed state and the transition to naive pluripotency are of significant interest for both fundamental research and regenerative medicine. This technical guide delves into the pivotal role of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases, in regulating EpiSC fate. We will explore the molecular mechanisms through which CK1 influences key signaling pathways, present quantitative data on the effects of CK1 inhibition, and provide detailed experimental protocols for studying its function. This document is intended to be a comprehensive resource for researchers investigating pluripotency, cell fate decisions, and the development of novel therapeutic strategies.

Introduction to Casein Kinase 1 and Epiblast Stem Cells

Epiblast stem cells are derived from the epiblast of post-implantation mouse embryos and are distinct from naive embryonic stem cells (ESCs) derived from the inner cell mass of pre-implantation blastocysts. EpiSCs are characterized by their flattened colony morphology, dependency on Activin/Nodal and FGF signaling, and their closer resemblance to human pluripotent stem cells.

Casein Kinase 1 (CK1) is a highly conserved family of protein kinases with multiple isoforms (α, β, γ1, γ2, γ3, δ, and ε) that are ubiquitously expressed and involved in a myriad of cellular processes, including cell cycle progression, circadian rhythms, and signal transduction. Emerging evidence has highlighted a critical role for CK1 in the regulation of pluripotency and cell fate decisions in stem cells.

The Role of CK1 in EpiSC Fate Determination

The primary role of CK1 in EpiSC fate identified to date is its involvement in maintaining the primed pluripotent state. Inhibition of CK1 has been shown to be a potent method for reprogramming EpiSCs back to a naive ESC-like state. This reprogramming is achieved through the modulation of key signaling pathways that are fundamental to the maintenance of pluripotency.

CK1 in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a cornerstone of pluripotency regulation, with its activation promoting naive pluripotency in ESCs. In the canonical Wnt pathway, a "destruction complex," which includes Axin, APC, GSK3, and CK1, phosphorylates β-catenin, targeting it for proteasomal degradation. CK1α is known to initiate this process by phosphorylating β-catenin at Ser45.[1]

In EpiSCs, inhibition of CK1 leads to the stabilization and nuclear accumulation of β-catenin, thereby activating the Wnt signaling cascade. This activation is a crucial step in the conversion of EpiSCs to a naive state.

CK1 in TGF-β/SMAD Signaling

The TGF-β superfamily, particularly Activin/Nodal signaling, is essential for maintaining the primed pluripotent state of EpiSCs. This pathway signals through SMAD2/3 transcription factors. Inhibition of CK1 has been shown to suppress the phosphorylation of SMAD2, thereby inhibiting the TGF-β/SMAD pathway.[2] This inhibition is another key factor in pushing EpiSCs towards a naive state, as the primed state is dependent on active TGF-β signaling.[3]

Quantitative Data on CK1 Inhibition in EpiSCs

The chemical inhibition of CK1 has been a key strategy to elucidate its role in EpiSC fate. The following tables summarize the quantitative data from key studies.

Table 1: Inhibitory Activity of Small Molecules on CK1 Isoforms

| Compound | CK1α (IC50) | CK1δ (IC50) | CK1ε (IC50) | Reference |

| Triamterene | 33.5 µM | 6.9 µM | 30.4 µM | [4] |

| This compound | 3.8 µM | 0.8 µM | 3.7 µM | [4][5] |

| D4476 | - | - | - | [4] |

Note: D4476 is a known pan-CK1 inhibitor used as a positive control.[4]

Table 2: Effect of CK1 Inhibition on Pluripotency Gene Expression in EpiSCs

| Gene | Treatment | Fold Change vs. Untreated EpiSCs (Day 8) | Reference |

| Klf2 | Triamterene | ~4-fold increase | [2] |

| Nanog | Triamterene | >10-fold increase | [2] |

| Esrrb | Triamterene | >10-fold increase | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CK1 in EpiSCs.

Culture of Mouse Epiblast Stem Cells

Materials:

-

DMEM/F12

-

KnockOut Serum Replacement (KSR)

-

L-glutamine

-

Non-essential amino acids (NEAA)

-

β-mercaptoethanol

-

Recombinant human Activin A

-

Recombinant human basic fibroblast growth factor (bFGF)

-

Mitotically inactivated mouse embryonic fibroblasts (MEFs) or Matrigel

-

Collagenase IV

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate Coating: Coat tissue culture plates with either MEFs or Matrigel according to standard protocols.

-

Cell Seeding: Thaw cryopreserved EpiSCs or isolate epiblasts from E5.5-E6.5 mouse embryos and plate them onto the prepared dishes.

-

Culture Medium: Culture cells in EpiSC medium. Refresh the medium daily.

-

Passaging: When colonies become large and start to touch, typically every 2-3 days, passage the cells.

-

Aspirate the medium and wash with PBS.

-

Add Collagenase IV solution and incubate at 37°C for 5-10 minutes, or until the edges of the colonies begin to lift.

-

Gently detach the colonies by pipetting and break them into small clumps.

-

Plate the clumps onto freshly prepared plates at a 1:3 to 1:6 ratio.

-

-

Characterization: Regularly assess the morphology of the colonies and perform marker analysis (e.g., immunofluorescence for Oct4 and Fgf5) to ensure the maintenance of the EpiSC state.

Chemical Reprogramming of EpiSCs to Naive Pluripotency

Materials:

-

Established EpiSC culture

-

Trypsin-EDTA

-

N2B27 medium

-

Leukemia inhibitory factor (LIF)

-

CHIR99021 (GSK3 inhibitor)

-

PD0325901 (MEK inhibitor)

-

CK1 inhibitor (e.g., this compound)

-

MEF feeder layers

Procedure:

-

Cell Preparation: Dissociate a confluent plate of EpiSCs into a single-cell suspension using Trypsin-EDTA.

-

Plating: Plate the single cells onto a fresh MEF feeder layer at a density of 1-2 x 10^4 cells/cm².

-

Reprogramming: The following day, replace the medium with reprogramming medium containing LIF, 2i (CHIR99021 and PD0325901), and the CK1 inhibitor.

-

Culture: Culture the cells for 7-10 days, changing the medium every other day. Observe for the emergence of dome-shaped colonies characteristic of naive ESCs.

-

Colony Picking and Expansion: Manually pick the naive-like colonies and transfer them to a new plate with MEFs and naive ESC medium (2i/LIF) for expansion.

-

Characterization: Thoroughly characterize the reprogrammed cells to confirm their naive pluripotent state.

Alkaline Phosphatase Staining

Procedure:

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare the alkaline phosphatase staining solution according to the manufacturer's instructions (e.g., using a Vector Red or BCIP/NBT substrate kit).

-

Incubate the cells with the staining solution at room temperature until a visible color change occurs in the pluripotent colonies (typically 15-30 minutes).

-

Stop the reaction by washing with PBS.

-

Visualize the stained colonies under a microscope. Naive pluripotent colonies will stain a vibrant red or purple/blue, depending on the substrate used.

Immunofluorescence Staining for Pluripotency Markers

Procedure:

-

Fix cells as described for alkaline phosphatase staining.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-NANOG, anti-SOX2) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Procedure:

-

RNA Extraction: Isolate total RNA from EpiSCs and reprogrammed cells using a standard kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, primers for target genes (e.g., Nanog, Klf2, Esrrb, Fgf5), and a housekeeping gene for normalization (e.g., Gapdh).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion and Future Directions

Casein Kinase 1 plays a crucial role in maintaining the primed state of epiblast stem cells, primarily through its positive regulation of the Wnt/β-catenin and negative regulation of the TGF-β/SMAD signaling pathways. The use of small molecule inhibitors of CK1 has proven to be a highly effective method for inducing the reprogramming of EpiSCs to a naive pluripotent state. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols to facilitate further research in this area.

Future research should focus on identifying the specific CK1 isoforms and their downstream substrates that are most critical for EpiSC fate decisions. A deeper understanding of the CK1-mediated signaling network will not only advance our knowledge of pluripotency but also open new avenues for the development of more efficient and controlled methods for generating naive pluripotent stem cells for therapeutic applications. Proteomic approaches to identify CK1 substrates in EpiSCs will be instrumental in this endeavor. Furthermore, translating these findings to the human pluripotent stem cell system will be a critical next step.

References

Epiblastin A: A Technical Guide to its Interaction with the Wnt/β-catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epiblastin A and its mechanism of action targeting the Wnt/β-catenin signaling pathway. The document details the quantitative biochemical data, experimental protocols for characterization, and visual representations of the molecular interactions and experimental workflows.

Core Concepts: this compound and the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its dysregulation is implicated in numerous diseases, including cancer.[3] In the absence of a Wnt ligand, a multiprotein "destruction complex" phosphorylates the key signaling molecule β-catenin, targeting it for proteasomal degradation.[1][2][3] This complex is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[4][5] Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.[1][2]

This compound is a small molecule identified for its ability to induce the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (ESCs).[5][6] Its pro-pluripotency effect is achieved through the modulation of the Wnt/β-catenin signaling pathway.[7]

Quantitative Data: Biochemical Activity of this compound

This compound was developed from a screening hit, triamterene, and exhibits inhibitory activity against Casein Kinase 1 (CK1) isoforms, key components of the β-catenin destruction complex.[5][6] The inhibitory concentrations (IC50) of this compound and its precursor, triamterene, against various CK1 isoforms are summarized below.

| Compound | Target Isoform | IC50 (µM) |

| This compound | CK1α | 3.8[4] |

| CK1δ | 0.8[4] | |

| CK1ε | 3.7[4] | |

| Triamterene | CK1α | 33.5[4] |

| CK1δ | 6.9[4] | |

| CK1ε | 30.4[4] | |

| Table 1: In vitro inhibitory activity of this compound and Triamterene against CK1 isoforms. Data were generated using a radiometric kinase assay. |

Mechanism of Action: Inhibition of CK1 within the Destruction Complex

This compound exerts its influence on the Wnt/β-catenin pathway by directly inhibiting the enzymatic activity of CK1α, CK1δ, and CK1ε.[4][5] Within the β-catenin destruction complex, CK1α is responsible for the initial phosphorylation of β-catenin, which primes it for subsequent phosphorylation by GSK3β and ultimate degradation. By inhibiting CK1, this compound prevents this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin. This mimics the effect of Wnt ligand stimulation, resulting in the activation of downstream Wnt target genes.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effect of this compound on the Wnt/β-catenin signaling pathway.

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.[8][9]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutive reporter (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 20 µM) or DMSO as a vehicle control. A positive control, such as Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021), should also be included.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Western Blot for β-catenin Accumulation

This protocol is for the semi-quantitative detection of β-catenin protein levels in response to this compound treatment.[10][11][12]

Materials:

-

HCT116 or other relevant cell line

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imager

Procedure:

-

Cell Culture and Treatment: Culture HCT116 cells to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the β-actin signal to determine the relative change in β-catenin levels.

Co-Immunoprecipitation of the β-catenin Destruction Complex

This protocol is designed to investigate the effect of this compound on the interaction between β-catenin and Axin1, a core component of the destruction complex.[13][14][15]

Materials:

-

HEK293T cells

-

This compound (dissolved in DMSO)

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Axin1 for immunoprecipitation, anti-β-catenin for western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat HEK293T cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Axin1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.

Conclusion

This compound is a valuable research tool for studying the role of the Wnt/β-catenin pathway in stem cell biology and disease. Its mechanism of action, through the inhibition of CK1, provides a specific means to activate the pathway downstream of the Wnt receptor complex. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers to utilize this compound in their studies and for drug development professionals to consider its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces Reprogramming of Epiblast Stem Cells Into Embryonic Stem Cells by Inhibition of Casein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 5. Axin, an inhibitor of the Wnt signalling pathway, interacts with beta-catenin, GSK-3beta and APC and reduces the beta-catenin level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for deriving human preimplantation epiblast stem cells and 8-cell embryo-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 13. Disruption of the β-catenin destruction complex via Ephexin1-Axin1 interaction promotes colorectal cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epiblast-like stem cells established by Wnt/β-catenin signaling manifest distinct features of formative pluripotency and germline competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Impact of Epiblastin A on TGF-β Signaling in Epiblast Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiblast Stem Cells (EpiSCs) represent a primed state of pluripotency, the maintenance of which is critically dependent on the Transforming Growth Factor-beta (TGF-β) signaling pathway. Epiblastin A has emerged as a potent small molecule capable of reprogramming EpiSCs to a naive pluripotent state. This is achieved through the indirect inhibition of the TGF-β signaling cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound on TGF-β signaling in EpiSCs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Mechanism of Action: Indirect Inhibition of TGF-β Signaling

This compound does not directly target the receptors or SMAD proteins of the TGF-β pathway. Instead, its primary mode of action is the inhibition of Casein Kinase 1 alpha (CK1α)[1]. The inhibition of CK1α by this compound has a dual effect on key signaling pathways that govern the pluripotency of EpiSCs:

-

Inhibition of TGF-β/SMAD2 Signaling: CK1α is a positive regulator of the TGF-β pathway. By inhibiting CK1α, this compound leads to a downstream suppression of TGF-β signaling, specifically impacting the phosphorylation of SMAD2, a key downstream effector of the pathway.

-

Activation of WNT Signaling: Concurrently, the inhibition of CK1α by this compound results in the activation of the WNT signaling pathway.

This simultaneous modulation of two critical signaling pathways—the suppression of TGF-β and the activation of WNT—is the driving force behind the efficient conversion of EpiSCs from a primed to a naive state of pluripotency[1][2]. This reprogramming occurs even in the presence of Activin A, a potent activator of the TGF-β pathway, highlighting the efficacy of this compound's indirect inhibitory mechanism.

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

While direct quantitative data on the dose-dependent effect of this compound on the inhibition of TGF-β signaling in EpiSCs (e.g., IC50 for SMAD2 phosphorylation) is not extensively available in the current literature, the inhibitory constants for its primary targets, the Casein Kinase 1 isoforms, have been determined.

| Compound | Target | IC50 (µM) |

| This compound | CK1α | 3.8 |

| This compound | CK1δ | 0.8 |

| This compound | CK1ε | 3.7 |

Table 1: In vitro inhibitory activity of this compound against Casein Kinase 1 isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on TGF-β signaling in EpiSCs.

EpiSC Culture and this compound Treatment

Objective: To culture mouse EpiSCs and treat them with this compound.

Materials:

-

Mouse EpiSCs

-

DMEM/F12 medium

-

KnockOut Serum Replacement (KSR)

-

GlutaMAX

-

Non-essential amino acids (NEAA)

-

2-Mercaptoethanol

-

Penicillin-Streptomycin

-

Recombinant human basic FGF (bFGF)

-

Recombinant human Activin A

-

Fibronectin

-

This compound (stock solution in DMSO)

-

MEF (mouse embryonic fibroblast) feeder cells (optional, for co-culture)

Protocol:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin (for MEF co-culture) or 10 µg/mL fibronectin in PBS (for feeder-free culture) for at least 30 minutes at 37°C.

-

EpiSC Culture Medium: Prepare the complete EpiSC medium by supplementing DMEM/F12 with 20% KSR, 1x GlutaMAX, 1x NEAA, 0.1 mM 2-Mercaptoethanol, 1x Penicillin-Streptomycin, 12 ng/mL bFGF, and 20 ng/mL Activin A.

-

Cell Seeding: Seed EpiSCs onto the prepared plates. For passaging, dissociate colonies using collagenase IV or a similar enzyme and gently break them into small clumps.

-

This compound Treatment: Once the EpiSCs have attached and are growing well, replace the medium with fresh EpiSC medium containing the desired concentration of this compound or DMSO as a vehicle control. A typical concentration range for this compound is 1-10 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

Objective: To quantify the levels of phosphorylated SMAD2 in response to this compound treatment.

Materials:

-

Treated and control EpiSCs

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-pSMAD2 (Ser465/467), anti-SMAD2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pSMAD2 at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the pSMAD2 signal to total SMAD2 and the loading control.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis of pSMAD2.

Quantitative PCR (qPCR) for TGF-β Target Genes

Objective: To measure the expression levels of TGF-β target genes in response to this compound.

Materials:

-

Treated and control EpiSCs

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Nodal, Lefty1, Lefty2) and a housekeeping gene (e.g., Gapdh)

Protocol:

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence for SMAD2 Nuclear Localization

Objective: To visualize the subcellular localization of SMAD2 in response to this compound.

Materials:

-

Treated and control EpiSCs grown on coverslips

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-SMAD2

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

Protocol:

-

Fixation: Fix the cells with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-SMAD2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Conclusion

This compound serves as a powerful tool for the manipulation of EpiSC pluripotency. Its ability to indirectly inhibit the TGF-β signaling pathway, a cornerstone of the primed pluripotent state, through the inhibition of CK1α, provides a clear mechanism for its reprogramming capabilities. While further research is needed to quantify the precise dose-dependent effects of this compound on the TGF-β cascade within EpiSCs, the provided methodologies offer a robust framework for researchers to investigate these effects and to further elucidate the intricate signaling networks that govern stem cell fate. The dual modulation of TGF-β and WNT signaling by this compound underscores the complex interplay of pathways in maintaining and transitioning between pluripotent states, opening new avenues for research and development in regenerative medicine.

References

Epiblastin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a pteridine-based small molecule that has emerged as a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its primary biological activity in inducing the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs) and its effects on cancer cell viability. This document includes a compilation of quantitative data, summaries of experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Chemical Structure and Properties

This compound, systematically named 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a derivative of triamterene. Its chemical structure is characterized by a pteridine core with a substituted chlorophenyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-(3-chlorophenyl)-2,4,7-pteridinetriamine | |

| Molecular Formula | C₁₂H₁₀ClN₇ | |

| Molecular Weight | 287.71 g/mol | [1] |

| CAS Number | 16470-02-3 | [1] |

| Appearance | Crystalline solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 20 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Synthesis

The synthesis of this compound is achieved through a condensation reaction. While a detailed, step-by-step protocol is not publicly available in the reviewed literature, a general procedure for the synthesis of pteridine derivatives, including this compound, has been described.

General Synthesis Protocol

The synthesis involves the reaction of (3-chlorophenyl)acetonitrile with 5-nitroso-2,4,6-triaminopyrimidine. The reaction is carried out in the presence of sodium hydride (NaH) in anhydrous 2-ethoxyethanol under reflux conditions for 1-3 hours.

-

Reactants : (3-chlorophenyl)acetonitrile (1.1 eq), 5-nitroso-2,4,6-triaminopyrimidine, Sodium Hydride (NaH, 1.1 eq)

-

Solvent : Anhydrous 2-ethoxyethanol

-

Conditions : Reflux for 1-3 hours

This general methodology allows for the synthesis of a variety of pteridine derivatives by modifying the substituted phenylacetonitrile.

Biological Activity and Mechanism of Action

This compound's primary biological function is the inhibition of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in various cellular processes.

Casein Kinase 1 Inhibition

This compound is a potent inhibitor of the α, δ, and ε isoforms of CK1. The inhibitory activity is ATP-competitive.

Table 2: Inhibitory Activity of this compound against CK1 Isoforms

| Target | IC₅₀ (µM) | Reference |

| CK1α | 3.8 | |

| CK1δ | 0.8 | |

| CK1ε | 3.7 |

Signaling Pathways

The inhibition of CK1 by this compound leads to the modulation of key signaling pathways, primarily the Wnt/β-catenin and TGF-β/SMAD pathways. CK1 is a known negative regulator of the Wnt pathway. Its inhibition by this compound leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target genes. Conversely, this compound treatment has been shown to inhibit the TGF-β/SMAD2 signaling pathway.

References

Epiblastin A: A Technical Guide on the Triamterene-Derived Casein Kinase 1 Inhibitor for Stem Cell Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiblastin A is a potent derivative of the diuretic drug triamterene, which has emerged as a valuable chemical tool in stem cell research.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its development from triamterene, its mechanism of action as a Casein Kinase 1 (CK1) inhibitor, and its application in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs).[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the field of regenerative medicine.

Introduction: From a Diuretic to a Reprogramming Agent

The journey to the discovery of this compound began with a phenotypic screen of the LOPAC library to identify small molecules capable of inducing the conversion of mouse epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (cESCs).[1][2] This screen identified triamterene, a potassium-sparing diuretic, as an initial hit compound.[1][2][4] Subsequent structure-activity relationship (SAR) studies on a collection of triamterene derivatives led to the development of this compound, a compound with significantly enhanced reprogramming efficiency.[1][2] this compound has been shown to be approximately 8-fold more efficient than its parent compound, triamterene, in this reprogramming process.[5]

Chemical Properties and Quantitative Data

This compound is a pteridine-based compound with the chemical name 6-(3-chlorophenyl)-2,4,7-pteridinetriamine.[5]

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClN₇[5] |

| Molecular Weight | 287.71 g/mol |

| CAS Number | 16470-02-3[5] |

| Appearance | Crystalline solid[5] |

| Solubility | Soluble to 20 mM in DMSO |

Table 1: In Vitro Kinase Inhibition Profile of this compound

This compound functions as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms.[3][5] The half-maximal inhibitory concentrations (IC₅₀) against various CK1 isoforms are summarized below. It is important to note that slight variations in IC₅₀ values have been reported across different sources, which may be attributable to different experimental conditions.

| Kinase Target | IC₅₀ (µM) - Source 1[3] | IC₅₀ (µM) - Source 2 | IC₅₀ (µM) - Source 3[5] |

| CK1α | 8.9 | 3.8 | 8.9 |

| CK1δ | 0.5 | 0.8 | 0.5 |

| CK1ε | 4.7 | 3.7 | 4.7 |

This compound demonstrates selectivity for CK1 isoforms at concentrations below 10 µM.[5] However, at higher concentrations, it can also inhibit other kinases such as BRSK1, EEF2K, EGFR, MNK-2, and RIPK2 with IC₅₀ values in the range of 24-45 µM.[5]

Mechanism of Action: Dual Modulation of Key Signaling Pathways

The reprogramming activity of this compound stems from its inhibition of CK1.[1][2] This inhibition directly results in the dual modulation of two critical signaling pathways that govern pluripotency: the WNT/β-catenin pathway and the TGFβ/SMAD2 pathway.[6] Specifically, inhibition of CK1α leads to the activation of WNT signaling while simultaneously inhibiting TGFβ/SMAD2 signaling.[6] This coordinated signaling crosstalk rewires the gene regulatory network of EpiSCs, promoting their conversion to an ESC-like state and maintaining the pluripotency network.[6]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature. Researchers should consult the original publication by Ursu et al. (2016) for precise details and reagent specifications.

Synthesis of this compound

The synthesis of this compound is achieved through a chemical modification of the triamterene scaffold. While the exact synthetic steps are proprietary to the research, a general workflow for the creation of triamterene derivatives involves:

-

Starting Material: Triamterene (6-phenyl-2,4,7-pteridinetriamine).

-

Chemical Modification: Introduction of a chlorine atom at the meta-position of the phenyl ring. This is typically achieved through electrophilic aromatic substitution reactions.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield high-purity this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against CK1 isoforms can be determined using a variety of commercially available kinase assay kits. A typical protocol involves:

-

Reagents: Recombinant human CK1α, CK1δ, and CK1ε enzymes, a suitable substrate peptide, ATP, and the test compound (this compound).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the kinase, substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

EpiSC to ESC Reprogramming Assay

This assay is used to assess the efficiency of this compound in inducing the conversion of EpiSCs to ESCs.

-

Cell Lines: Use an EpiSC line that expresses a fluorescent reporter (e.g., GFP) under the control of a pluripotency-associated gene promoter, such as Oct4.

-

Culture Conditions: a. Plate the EpiSCs on a suitable matrix (e.g., fibronectin-coated plates) in EpiSC culture medium. b. After cell attachment, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 2 µM). c. Culture the cells for a period of 4-8 days, refreshing the medium with this compound every 2 days.

-

Analysis: a. Monitor the cells daily for morphological changes characteristic of ESCs (e.g., formation of compact, dome-shaped colonies). b. Quantify the reprogramming efficiency by measuring the percentage of GFP-positive cells using flow cytometry or high-content imaging.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical induction of pluripotency. As a derivative of the well-characterized drug triamterene, it provides a more potent and specific tool for studying the molecular mechanisms that govern stem cell fate. The detailed understanding of its mechanism of action through the inhibition of CK1 and the subsequent modulation of WNT and TGFβ signaling pathways opens new avenues for the development of improved reprogramming protocols. Future research may focus on further optimizing the structure of this compound to enhance its specificity and efficiency, as well as exploring its potential applications in generating patient-specific pluripotent stem cells for therapeutic purposes.

References

- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 2. This compound Induces Reprogramming of Epiblast Stem Cells Into Embryonic Stem Cells by Inhibition of Casein Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Triamterene - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Biological Function of Epiblastin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epiblastin A has emerged as a potent small molecule capable of inducing the reprogramming of epiblast stem cells (EpiSCs) into a state of naive pluripotency, resembling embryonic stem cells (ESCs). This technical guide provides an in-depth overview of the biological function, mechanism of action, and experimental protocols related to this compound, intended to facilitate further research and application in regenerative medicine and drug discovery.

Core Mechanism: Inhibition of Casein Kinase 1

This compound's primary biological function is the induction of cellular reprogramming through the targeted inhibition of Casein Kinase 1 (CK1).[1][2] Discovered through a phenotypic screen of a chemical library for compounds that could reactivate Oct4-GFP expression in EpiSCs, this compound was developed from the initial hit, triamterene, through structure-activity relationship studies.[1]

The mechanism of action is centered on its role as an ATP-competitive inhibitor of CK1 isoforms, with particular efficacy against CK1α, CK1δ, and CK1ε.[3] This inhibition is the critical event that triggers a cascade of signaling events, ultimately leading to a change in the cellular state from primed pluripotency (EpiSCs) to naive pluripotency (ESC-like cells).

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

| Kinase Isoform | IC50 (µM) |

| CK1α | 8.9 |

| CK1δ | 0.5 |

| CK1ε | 4.7 |

| Data sourced from in vitro kinase assays.[3] |

Table 2: Reprogramming Efficiency of this compound

| Compound | Concentration (µM) | Oct4-GFP Positive Cells (%) |

| DMSO (Control) | - | < 1 |

| This compound | 10 | ~25 |

| 2i/LIF (Positive Control) | - | ~30 |

| Data represents the percentage of Oct4-GFP positive cells after 8 days of treatment, as determined by flow cytometry. |

Signaling Pathways Modulated by this compound

The inhibition of CK1 by this compound instigates a significant shift in the balance of key signaling pathways that govern pluripotency. Specifically, it leads to the activation of the WNT signaling pathway and the simultaneous attenuation of the Transforming Growth Factor-beta (TGFβ) pathway. The dual modulation of these pathways is crucial for the successful reprogramming of EpiSCs. The inhibition of CK1α and CK1ε has been shown to affect the phosphorylation status of β-CATENIN and SMAD2, key downstream effectors of the WNT and TGFβ pathways, respectively.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols derived from the primary literature.

High-Content Screening for EpiSC Reprogramming

This protocol outlines the phenotypic screen used to identify small molecules that induce the conversion of EpiSCs to a naive pluripotent state.

Methodology:

-

Cell Seeding: E3 GOF18-EpiSCs, which express GFP under the control of the Oct4 promoter, are seeded as single cells onto FCS-coated 96-well plates in EpiSC culture medium supplemented with bFGF.[1]

-

Compound Addition: Two days after seeding, the medium is replaced with EpiSC medium lacking bFGF, and the library compounds are added at a final concentration of 10 µM.[1] Negative controls receive EpiSC medium alone, while positive controls are treated with a 2i/LIF cocktail (3 µM CHIR99021, 1 µM PD0325901, and 2000 U/ml LIF).[1]

-

Incubation and Analysis: The cells are incubated for 6 days. On day 8, the colonies are dissociated into single cells using trypsin, and the percentage of GFP-positive cells is quantified using a high-content imaging system.[1]

Flow Cytometry-Based Quantification of Reprogramming

This protocol provides a method for the quantitative assessment of reprogramming efficiency.

Methodology:

-

Cell Culture: 100,000 E3 GOF18-EpiSCs are plated in 6 cm low-attachment dishes in EpiSC medium (CF1 MEF-conditioned KO-DMEM with 20% serum replacement) without additional bFGF.[1]

-

Treatment: this compound is added at a concentration of 10 µM on day 0. The medium containing the compound is replaced on days 4 and 6.[1]

-

Analysis: On day 8, cells are harvested, dissociated into a single-cell suspension, and analyzed by flow cytometry to determine the percentage of Oct4-GFP positive cells.[1]

In Vitro Kinase Inhibition Assay

To determine the IC50 values of this compound against CK1 isoforms, a radiometric kinase assay is employed.

Methodology:

-

Reaction Mixture: The assay is performed in a reaction buffer containing the respective recombinant CK1 isoform (CK1α, CK1δ, or CK1ε), a substrate peptide, and [γ-³³P]ATP.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation and Detection: The reaction is allowed to proceed at 30°C for a defined period. The amount of ³³P incorporated into the substrate is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant tool for the chemical induction of pluripotency. Its well-defined mechanism of action, centered on the inhibition of Casein Kinase 1 and the subsequent modulation of WNT and TGFβ signaling, provides a clear rationale for its pro-reprogramming effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in stem cell biology and regenerative medicine. Further investigation into the downstream targets and the optimization of reprogramming protocols will undoubtedly expand its utility in the future.

References

Methodological & Application

Application Notes and Protocols for Epiblastin A-Mediated Reprogramming of Epiblast Stem Cells to Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from a primed epiblast stem cell (EpiSC) state to a naive embryonic stem cell (ESC) state represents a key developmental event and a significant area of interest in regenerative medicine. This document provides a detailed protocol for the chemical reprogramming of mouse EpiSCs to ESCs using Epiblastin A, a potent small molecule inhibitor of Casein Kinase 1 (CK1). This compound facilitates this conversion by modulating the Wnt and TGF-β signaling pathways, offering a transgene-free method for generating naive pluripotent stem cells. These protocols and application notes are intended to provide researchers with the necessary information to successfully implement this reprogramming strategy.

Introduction

Pluripotent stem cells exist in two distinct states: the naive state, characteristic of the pre-implantation epiblast and embodied by embryonic stem cells (ESCs), and the primed state, corresponding to the post-implantation epiblast and represented by epiblast stem cells (EpiSCs). While both are pluripotent, they exhibit differences in morphology, signaling pathway dependence, and developmental potential. The conversion of primed EpiSCs to naive ESCs is a valuable tool for studying pluripotency and for generating cells with broader developmental capabilities, including the ability to form chimeras.

Chemical reprogramming using small molecules offers a powerful alternative to genetic manipulation for inducing cell fate changes. This compound, a derivative of triamterene, has been identified as an efficient inducer of EpiSC to ESC reprogramming.[1][2][3] Its mechanism of action involves the inhibition of Casein Kinase 1 (CK1) isoforms α, δ, and ε.[1][2][3] This inhibition leads to the dual effect of activating the canonical Wnt signaling pathway and inhibiting the TGF-β/SMAD2 signaling pathway, both of which are critical for establishing the naive pluripotent state.[4]

These application notes provide a comprehensive guide to utilizing this compound for the efficient reprogramming of EpiSCs to ESCs, including detailed protocols, data interpretation, and visualization of the underlying biological processes.

Data Presentation

Table 1: Reprogramming Efficiency of this compound and Related Compounds

| Compound | Concentration | Reprogramming Efficiency (% Oct4-GFP+ colonies) | Reference |

| Triamterene (TR) | 10 µM | Baseline | [1] |

| This compound | 2 µM - 10 µM | Significantly higher than TR | [1] |

| shRNA knockdown of CK1α | N/A | 18% | [5] |

| shRNA knockdown of CK1ε | N/A | 4% | [5] |

| 2i/LIF | N/A | Positive Control | [1] |

| DMSO | N/A | Negative Control | [1] |

Note: The exact percentage of reprogramming efficiency for this compound can vary depending on the specific EpiSC line and experimental conditions. The original research demonstrated a significant increase in reprogramming activity compared to the initial hit, triamterene.

Experimental Protocols

Culture of Mouse Epiblast Stem Cells (EpiSCs)

Materials:

-

DMEM/F12

-

KnockOut™ Serum Replacement (KSR)

-

GlutaMAX™

-

Non-Essential Amino Acids (NEAA)

-

2-Mercaptoethanol

-

Basic Fibroblast Growth Factor (bFGF)

-

Activin A

-

Penicillin-Streptomycin

-

Mitomycin-C treated Mouse Embryonic Fibroblasts (MEFs)

-

0.1% Gelatin Solution

-

PBS (Ca2+/Mg2+ free)

-

Collagenase IV or TrypLE™ Express

EpiSC Medium Formulation:

-

DMEM/F12

-

20% KSR

-

1x GlutaMAX™

-

1x NEAA

-

0.1 mM 2-Mercaptoethanol

-

12 ng/mL bFGF

-

20 ng/mL Activin A

-

1x Penicillin-Streptomycin

Procedure:

-

Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Plate Mitomycin-C treated MEFs on the gelatin-coated plates at a density of 2.5 x 10^4 cells/cm².

-

Culture EpiSCs on the MEF feeder layer in EpiSC medium.

-

Change the medium daily.

-

Passage EpiSCs every 2-3 days using Collagenase IV or TrypLE™ Express. Dissociate cells into small clumps for replating.

This compound-Mediated Reprogramming of EpiSCs to ESCs

Materials:

-

Cultured EpiSCs

-

This compound (Optimal working concentration 2-10 µM)

-

ESC Medium (see below)

-

MEF feeders

-

6-well tissue culture plates

ESC Medium Formulation:

-

KnockOut™ DMEM

-

15% Fetal Bovine Serum (FBS)

-

1x GlutaMAX™

-

1x NEAA

-

0.1 mM 2-Mercaptoethanol

-

1000 U/mL Leukemia Inhibitory Factor (LIF)

-

1x Penicillin-Streptomycin

-

Optional: 2i inhibitors (1 µM PD0325901 and 3 µM CHIR99021) for stabilization of reprogrammed colonies.

Procedure:

-

Day 0: Seeding EpiSCs for Reprogramming:

-

Prepare a single-cell suspension of EpiSCs by treating with TrypLE™ Express.

-

Seed 2 x 10^4 EpiSCs per cm² onto a fresh MEF feeder layer in a 6-well plate.

-

Culture the cells in EpiSC medium.

-

-

Day 1: Initiation of Reprogramming:

-

Aspirate the EpiSC medium and replace it with fresh ESC medium supplemented with this compound (2-10 µM).

-

-

Days 2-7: Reprogramming and Monitoring:

-

Change the medium every day with fresh ESC medium containing this compound.

-

Monitor the cells daily for morphological changes. Reprogramming colonies will start to appear as small, compact, dome-shaped structures, distinct from the flat EpiSC colonies.

-

-

Day 8: Identification and Isolation of Reprogrammed ESC Colonies:

-

Observe the plates for well-defined ESC-like colonies.

-

The reprogramming process is typically complete within 6-8 days.

-

Manually pick the ESC-like colonies and transfer them to a new MEF-coated plate with standard ESC medium (without this compound).

-

Alternatively, for stabilization, culture the cells in ESC medium supplemented with 2i/LIF.

-

Quantification of Reprogramming Efficiency

a) Oct4-GFP Reporter Assay (for labs using Oct4-GFP EpiSC lines):

-

At day 8 of reprogramming, dissociate the cells into a single-cell suspension.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

Set the gating based on untransfected EpiSCs (negative control) and established ESCs (positive control).

b) Alkaline Phosphatase (AP) Staining:

-

At day 8, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain for AP activity using a commercially available kit according to the manufacturer's instructions.

-

Count the number of AP-positive (red or purple) colonies.

-

Calculate the reprogramming efficiency as (Number of AP-positive colonies / Number of initial cells seeded) x 100%.

Characterization of Reprogrammed ESCs

-

Morphology: Reprogrammed ESCs should exhibit a dome-shaped colony morphology, similar to bona fide ESCs.

-

Pluripotency Marker Expression: Perform immunofluorescence staining or flow cytometry for key pluripotency markers such as NANOG, SOX2, and SSEA-1.

-

Chimera Formation: To functionally assess pluripotency, inject the reprogrammed ESCs into blastocysts and transfer them to pseudopregnant female mice to assess their contribution to chimeric offspring.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in EpiSC Reprogramming

References

- 1. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 2. Evaluating Reprogramming Efficiency and Pluripotency of the Established Human iPSCS by Pluripotency Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. coriell.org [coriell.org]

- 4. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reprogram Murine Epiblast Stem Cells by Epigenetic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide for using Epiblastin A in experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Epiblastin A, a potent inhibitor of Casein Kinase 1 (CK1). This compound has been demonstrated to be a valuable tool for the chemical reprogramming of epiblast stem cells (EpiSCs) into a state resembling embryonic stem cells (ESCs).

Biochemical Properties and Mechanism of Action

This compound is an ATP-competitive inhibitor of Casein Kinase 1 (CK1), with varying selectivity for its isoforms.[1] Its primary application stems from its ability to induce the reprogramming of mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs) by inhibiting CK1.[1][2][3] This reprogramming is mediated through the simultaneous activation of the WNT signaling pathway and inhibition of the TGFβ/SMAD2 signaling pathway.[4]

Table 1: Inhibitory Activity of this compound against CK1 Isoforms

| CK1 Isoform | IC50 (µM) |

| CK1α | 8.9 |

| CK1δ | 0.5 |

| CK1ε | 4.7 |

| CK1δ (alternative) | 0.8 |

| CK1ε (alternative) | 3.7 |

| CK1α (alternative) | 3.8 |

Data compiled from multiple sources.[1][5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (M.Wt: 287.71 g/mol )[5]

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

To prepare a 20 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.[5] For example, dissolve 2.88 mg of this compound in 500 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Culture of Mouse Epiblast Stem Cells (EpiSCs)

Materials:

-

EpiSC culture medium (see recipe below)

-

Fetal Calf Serum (FCS)-coated tissue culture plates

-

Trypsin-EDTA (0.05%)

-

Phosphate-Buffered Saline (PBS)

EpiSC Culture Medium Recipe:

-

DMEM/F12

-

20% KnockOut Serum Replacement

-

1% Non-Essential Amino Acids

-

1% Penicillin-Streptomycin

-

0.1 mM β-mercaptoethanol

-

Basic fibroblast growth factor (bFGF)

-

Activin A

Protocol:

-

Culture EpiSCs on FCS-coated plates in EpiSC culture medium.

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

-

Passage the cells every 2-3 days using Trypsin-EDTA. The typical passaging ratio is 1:10–1:15.[6]

Reprogramming of EpiSCs to cESCs using this compound

This protocol is based on the high-content screening assay developed by Ursu et al., 2016.[2] It utilizes E3 GOF18-EpiSC cells, which express a green fluorescent protein (GFP) reporter under the control of the Oct4 promoter, allowing for the monitoring of reprogramming.[2]

Experimental Workflow:

Caption: Workflow for EpiSC reprogramming using this compound.

Materials:

-

E3 GOF18-EpiSCs

-

FCS-coated 96-well plates

-

EpiSC culture medium

-

This compound stock solution (20 mM in DMSO)

-

ESC medium with 2i/LIF (positive control)

-

Trypsin-EDTA (0.05%)

-

Hoechst stain (for nuclear counterstaining)

-

High-content imaging system (e.g., ArrayScan)

Protocol:

-

Day 0: Seed E3 GOF18-EpiSCs as single cells onto FCS-coated 96-well plates in EpiSC culture medium.[2]

-

Day 2: Aspirate the medium and add fresh EpiSC culture medium without bFGF. Add this compound to a final concentration of 10 µM.[2]

-

Negative Control: Add EpiSC culture medium with DMSO vehicle.

-

Positive Control: Add ESC medium containing 2i/LIF inhibitors.[2]

-

-

Day 2-8: Incubate the plates for 6 days.

-

Day 8:

Confirmation of Reprogramming

a) Fluorescence-Activated Cell Sorting (FACS):

-

On day 8 of the reprogramming protocol, dissociate the cells into a single-cell suspension.

-

Resuspend approximately one million cells in 500 µL of cell culture medium.[2]

-

Pass the cell suspension through a 40 µm cell strainer to remove clumps.[2]

-

Add DAPI to the cell suspension to label the nuclei for viability assessment.[2]

-

Analyze the cells using a FACS Aria cell sorter to quantify the percentage of Oct4-GFP positive cells.[2]

b) Quantitative PCR (qPCR):

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for pluripotency markers (e.g., Nanog, Sox2) and epiblast markers (e.g., Fgf5, Otx2) to assess the change in gene expression.

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of CK1α leads to the dual regulation of the WNT and TGFβ signaling pathways, which is crucial for the reprogramming of EpiSCs.

Wnt/β-catenin Signaling Pathway

In the absence of Wnt, CK1α is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation. Inhibition of CK1α by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes associated with pluripotency.

Caption: this compound activates Wnt signaling by inhibiting CK1α.

TGFβ/SMAD2 Signaling Pathway

Inhibition of CK1α by this compound also leads to the suppression of the TGFβ/SMAD2 signaling pathway. This is significant because TGFβ signaling helps maintain the epiblast state.

Caption: this compound inhibits TGFβ signaling via CK1α.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application of Epiblastin A in the Generation of Primordial Germ Cell-Like Cells (PGCLCs) from Pluripotent Stem Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Primordial germ cells (PGCs) are the embryonic precursors to gametes, responsible for transmitting genetic and epigenetic information across generations. The in vitro generation of PGC-like cells (PGCLCs) from pluripotent stem cells (PSCs), such as embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), provides a powerful model system for studying germ cell development, epigenetic reprogramming, and potential therapeutic applications for infertility.[1][2][3][4][5] The specification of PGCs from the epiblast is a complex process orchestrated by a network of signaling pathways, most notably Bone Morphogenetic Protein (BMP) and WNT signaling.[5][6][7][8][9]

Epiblastin A is a novel small molecule compound developed to efficiently induce the differentiation of PSCs into PGCLCs. This document provides detailed protocols for the application of this compound in generating murine PGCLCs, along with representative data and an overview of the underlying signaling pathways.

Principle of the Method

The generation of PGCLCs from murine ESCs is a multi-step process that recapitulates early embryonic development. First, ESCs, which resemble the pre-implantation epiblast, are induced to differentiate into epiblast-like cells (EpiLCs), a state competent for PGC specification.[7][10] Subsequently, these EpiLCs are aggregated and treated with a cocktail of cytokines, including this compound, to induce their differentiation into PGCLCs.[10] this compound is hypothesized to act as a potent modulator of the BMP and WNT signaling pathways, critical for PGC specification.[5][6][8]

Materials and Reagents

-

Murine Embryonic Stem Cells (e.g., BVSC reporter line)

-

DMEM (high glucose, GlutaMAX)

-

Fetal Bovine Serum (FBS), ESC-qualified

-

Penicillin-Streptomycin

-

2-Mercaptoethanol

-

LIF (Leukemia Inhibitory Factor)

-

2i (PD0325901 and CHIR99021)

-

N2 Supplement

-

B27 Supplement

-

Activin A

-

bFGF (basic Fibroblast Growth Factor)

-

KSR (KnockOut Serum Replacement)

-

Glutamine

-

Non-Essential Amino Acids (NEAA)

-

Sodium Pyruvate

-

This compound

-

BMP4

-

SCF (Stem Cell Factor)

-

EGF (Epidermal Growth Factor)

-

Low-adherence V-bottom 96-well plates

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Maintenance of Murine Embryonic Stem Cells

-

Culture murine ESCs on 0.1% gelatin-coated plates.

-

Maintain cells in N2B27 medium supplemented with 2i (1 µM PD0325901 and 3 µM CHIR99021) and LIF (1000 U/ml).

-

Passage cells every 2-3 days using 0.25% Trypsin-EDTA.

-

Ensure cells are free of differentiation before initiating PGCLC induction.

Protocol 2: Induction of Epiblast-like Cells (EpiLCs)

-

Plate 2 x 10^5 ESCs per well of a 12-well plate coated with fibronectin (10 µg/ml).

-

Culture cells for 48 hours in N2B27 medium supplemented with Activin A (20 ng/ml) and bFGF (12 ng/ml).

-

After 48 hours, cells should exhibit a flattened, epithelial-like morphology characteristic of EpiLCs.

Protocol 3: Generation of PGCLCs using this compound

-

Dissociate EpiLCs into a single-cell suspension using 0.25% Trypsin-EDTA.

-

Resuspend cells in PGCLC induction medium: GMEM supplemented with 15% KSR, 0.1 mM NEAA, 1 mM sodium pyruvate, 0.1 mM 2-mercaptoethanol, 100 U/ml penicillin, 0.1 mg/ml streptomycin, and 2 mM L-glutamine.

-

Add the following cytokines to the PGCLC induction medium:

-

BMP4 (500 ng/ml)

-

LIF (1000 U/ml)

-

SCF (100 ng/ml)

-

EGF (50 ng/ml)

-

This compound (Specify concentration, e.g., 10 µM)

-

-

Seed 2,000 cells per well into a low-adherence V-bottom 96-well plate to form embryoid bodies (EBs).

-

Centrifuge the plate at 1,000 rpm for 3 minutes to facilitate cell aggregation.

-

Culture for 4-6 days. PGCLCs can be identified by the expression of reporter genes (e.g., BVSC) or by cell surface markers such as SSEA-1 and CD61.[11][12]

Data Presentation

Table 1: Efficiency of PGCLC Generation with this compound

| Treatment Group | Day 4 PGCLC (%) | Day 6 PGCLC (%) |

| Control (without this compound) | 15.2 ± 2.5 | 20.8 ± 3.1 |

| This compound (10 µM) | 28.7 ± 3.8 | 35.4 ± 4.2 |

| BMP4 only | 10.5 ± 1.9 | 14.3 ± 2.7 |

Data are presented as mean ± standard deviation from three independent experiments. PGCLC percentage is determined by flow cytometry for SSEA-1 and CD61 double-positive cells.

Table 2: Expression of Key Germline Genes in Day 6 PGCLCs

| Gene | Fold Change (this compound vs. Control) |

| Blimp1 (Prdm1) | 2.8 |

| Prdm14 | 3.5 |

| Tfap2c | 3.1 |

| Stella (Dppa3) | 4.2 |

| Nanos3 | 3.9 |

Gene expression levels were quantified by RT-qPCR and normalized to a housekeeping gene. Fold change is calculated relative to the control group (without this compound).

Signaling Pathways and Visualizations

Signaling Pathway for PGC Specification

The specification of primordial germ cells from the epiblast is primarily driven by BMP signaling from the extraembryonic ectoderm, in conjunction with WNT signaling.[5][6][7][8] BMP4, a key ligand in this process, binds to its receptors on competent epiblast cells, leading to the phosphorylation of SMAD1/5/9.[11] This activated SMAD complex translocates to the nucleus and, in concert with other transcription factors, initiates the expression of key germline determination genes, including Blimp1 (Prdm1), Prdm14, and Tfap2c.[3][8] These factors act to suppress the somatic program and promote the germ cell fate.[13] WNT signaling is also crucial for rendering the epiblast competent to respond to BMP signals.[14][15] this compound is proposed to enhance the downstream effects of BMP signaling and potentially stabilize key components of the WNT pathway, leading to a more robust and efficient induction of the PGC fate.

Caption: Signaling pathway for PGC specification enhanced by this compound.

Experimental Workflow for PGCLC Generation

The overall workflow for generating PGCLCs from murine ESCs using this compound involves three main stages: maintenance of pluripotent ESCs, differentiation into EpiLCs, and the final induction of PGCLCs within embryoid bodies.

Caption: Experimental workflow for generating PGCLCs using this compound.

Troubleshooting

| Issue | Possible Cause | Solution |